N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The thiazole ring and furan carboxamide substituent contribute to its electronic and steric profile, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-14(20-5-3-17(4-6-20)24-8-9-25-17)10-12-11-26-16(18-12)19-15(22)13-2-1-7-23-13/h1-2,7,11H,3-6,8-10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHXUBIYGKUCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, drawing from various studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 921520-71-0 |
| Molecular Formula | C17H19N3O5S |
| Molecular Weight | 377.4 g/mol |
Antimicrobial Activity
Research indicates that compounds featuring spirocyclic structures, including thiazolidinone derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinone compounds possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate similar effects .
Anti-inflammatory Effects
Thiazolidinone derivatives have been noted for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This suggests potential applications of the compound in managing inflammatory conditions.
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.
- Modulation of Gene Expression : It could influence the expression of genes associated with immune responses and inflammation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a range of bacterial strains. The results indicated that compounds with similar structural motifs to this compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of thiazolidinone derivatives in a murine model of arthritis. The study found that these compounds reduced swelling and pain significantly compared to controls, likely through the downregulation of inflammatory mediators such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including spirocyclic systems, thiazole/thiazolyl groups, and diverse substituents. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparisons
Core Structural Differences
- Spirocyclic System : The target compound and share the 1,4-dioxa-8-azaspiro[4.5]decane core, whereas features a 1-oxa-4,8-diazaspiro[4.5]decane system, introducing an additional nitrogen atom that may alter hydrogen-bonding capacity .
- Heterocyclic Substituents: The target compound’s furan-2-carboxamide group contrasts with the benzo[1,3]dioxole-5-carboxamide in , which may enhance aromatic stacking interactions but reduce metabolic stability compared to furan .
Functional Group Analysis
- Amide Linkages : All compounds contain amide or carboxamide groups, critical for hydrogen bonding. However, the target compound’s furan carboxamide is less sterically hindered than the benzo[1,3]dioxole derivative in , possibly favoring interactions with flat binding pockets .
- Sulfonyl Groups : and include sulfonyl groups (tosyl/ethylsulfonyl), which enhance solubility in polar solvents and resistance to enzymatic degradation compared to the target compound’s oxo-ethyl group .
Research Implications and Limitations
Further studies should prioritize synthesis optimization (e.g., via methods in ) and crystallographic characterization (using tools like SHELX ) to elucidate conformational preferences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide?
- Methodology :
- Start with the spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) as a core building block. React it with a thiazole intermediate (e.g., 2-bromoethylthiazole) via nucleophilic substitution to introduce the ethyl-thiazolyl moiety. Subsequent coupling with furan-2-carboxamide derivatives can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Purification typically involves flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for optimal yield .
Q. How is structural characterization of this compound performed, particularly for confirming the spirocyclic moiety?
- Methodology :
- Use ¹H and ¹³C NMR to identify key signals:
- The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety shows distinct proton signals for the dioxolane ring (δ 3.8–4.2 ppm) and azaspiro nitrogen environment (δ 2.5–3.5 ppm) .
- The thiazole ring protons resonate at δ 7.0–8.0 ppm, while the furan carboxamide carbonyl appears at ~170 ppm in ¹³C NMR .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What analytical techniques are critical for purity assessment?
- Methodology :
- HPLC with reverse-phase columns (e.g., Chromolith® or Purospher® STAR) using acetonitrile/water gradients (0.1% TFA) ensures detection of impurities <0.1% .
- Thermogravimetric analysis (TGA) verifies thermal stability and residual solvent content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in spirocyclic ring formation?
- Methodology :
- Solvent selection : Cyclization reactions (e.g., forming the azaspiro ring) benefit from polar aprotic solvents like DMF or acetonitrile, which stabilize transition states .
- Catalysis : Use iodine and triethylamine to facilitate cyclization via sulfur elimination, as demonstrated in analogous thiadiazole-spiro systems .
- Reaction monitoring : In-situ FTIR tracks carbonyl intermediate formation (e.g., 1650–1750 cm⁻¹ for ketones/amides) to terminate reactions at optimal conversion .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (e.g., recombinant kinases) .
- Control compounds : Include reference inhibitors (e.g., Hedgehog Antagonist VIII for signaling pathways) to calibrate activity measurements .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., spiro-azaspiro thiazole derivatives) to identify structure-activity trends .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict interactions between the spirocyclic moiety and target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the dioxolane oxygen and hydrophobic contacts with the thiazole ring .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the furan ring) with activity data to prioritize synthetic targets .
Q. What methodologies validate the compound’s mechanism of action in disease models (e.g., neurodegenerative or metabolic disorders)?
- Methodology :
- In vitro models : Test permeability using Caco-2 monolayers and metabolic stability in liver microsomes .
- In vivo studies : Use transgenic mice (e.g., Alzheimer’s APP/PS1 models) with dose-ranging studies (5–50 mg/kg, oral) and biomarker analysis (e.g., Aβ40/42 levels) .
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by the compound .
Methodological Notes
- Synthetic Challenges : The spirocyclic ring’s conformational rigidity may limit derivatization; consider strain-minimized intermediates during synthesis .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purity) rigorously, as minor variations can alter spiro ring kinetics .
- Ethical Compliance : Adhere to USP/Ph. Eur. guidelines for impurity profiling and biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
